molecular formula C13H20N2O B043018 (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol CAS No. 220060-79-7

(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

Cat. No.: B043018
CAS No.: 220060-79-7
M. Wt: 220.31 g/mol
InChI Key: KXPYQPKQXZWYGM-UHFFFAOYSA-N
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Description

(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol: is a complex organic compound characterized by its aminomethyl and phenyl groups attached to a piperidinylmethanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol typically involves the reaction of 2-(aminomethyl)phenyl derivatives with piperidin-4-ylmethanol under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur at the aminomethyl or phenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in halogenated or alkylated products.

Scientific Research Applications

Chemistry: In chemistry, (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It is often used in assays to investigate its effects on cellular processes.

Medicine: The compound is of particular interest in medicinal chemistry for its potential as a phosphodiesterase type V inhibitor. This makes it a candidate for the development of drugs aimed at treating conditions such as erectile dysfunction and pulmonary hypertension.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Comparison with Similar Compounds

    (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)ethanol: Similar in structure but with an ethanol group instead of methanol.

    (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)propanol: Contains a propanol group, offering different reactivity and properties.

Uniqueness: The uniqueness of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a phosphodiesterase type V inhibitor sets it apart from other similar compounds, making it a valuable candidate for pharmaceutical development .

Properties

IUPAC Name

[1-[2-(aminomethyl)phenyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-9-12-3-1-2-4-13(12)15-7-5-11(10-16)6-8-15/h1-4,11,16H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPYQPKQXZWYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377490
Record name {1-[2-(Aminomethyl)phenyl]piperidin-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220060-79-7
Record name {1-[2-(Aminomethyl)phenyl]piperidin-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {1-[2-(aminomethyl)phenyl]piperidin-4-yl}methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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